![molecular formula C6H3BrN4O B12342834 2-bromo-7H-pyrazino[2,3-b]pyrazin-6-one](/img/structure/B12342834.png)
2-bromo-7H-pyrazino[2,3-b]pyrazin-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-bromo-7H-pyrazino[2,3-b]pyrazin-6-one is a nitrogen-containing heterocyclic compound. It features a pyrazine ring fused with a pyrazinone ring and a bromine atom at the 2-position. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-7H-pyrazino[2,3-b]pyrazin-6-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the bromination of pyrazino[2,3-b]pyrazin-6-one using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and purity while ensuring cost-effectiveness and safety.
Chemical Reactions Analysis
Types of Reactions
2-bromo-7H-pyrazino[2,3-b]pyrazin-6-one can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The pyrazinone ring can participate in redox reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, often in the presence of a base such as potassium carbonate or sodium hydride.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride may be used, depending on the desired transformation.
Major Products Formed
Substitution Reactions: Products typically include derivatives where the bromine atom is replaced by another functional group.
Oxidation and Reduction Reactions: Products may include oxidized or reduced forms of the pyrazinone ring, although specific examples are less frequently documented.
Scientific Research Applications
2-bromo-7H-pyrazino[2,3-b]pyrazin-6-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Its derivatives may be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The exact mechanism of action of 2-bromo-7H-pyrazino[2,3-b]pyrazin-6-one is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its heterocyclic structure. The bromine atom may play a role in enhancing its binding affinity and specificity for certain targets. Pathways involved may include inhibition of kinase activity or disruption of microbial cell wall synthesis .
Comparison with Similar Compounds
Similar Compounds
Pyrazino[2,3-b]pyrazin-6-one: Lacks the bromine atom and may have different biological activities and reactivity.
2-chloro-7H-pyrazino[2,3-b]pyrazin-6-one: Similar structure but with a chlorine atom instead of bromine, potentially leading to different reactivity and biological properties.
2-iodo-7H-pyrazino[2,3-b]pyrazin-6-one: Contains an iodine atom, which may affect its reactivity and biological activity differently compared to the bromine analog.
Uniqueness
2-bromo-7H-pyrazino[2,3-b]pyrazin-6-one is unique due to the presence of the bromine atom, which can influence its chemical reactivity and biological activity. The bromine atom can participate in specific interactions with biological targets, potentially enhancing the compound’s efficacy in certain applications .
Properties
Molecular Formula |
C6H3BrN4O |
|---|---|
Molecular Weight |
227.02 g/mol |
IUPAC Name |
2-bromo-7H-pyrazino[2,3-b]pyrazin-6-one |
InChI |
InChI=1S/C6H3BrN4O/c7-3-1-8-6-5(10-3)9-2-4(12)11-6/h1H,2H2 |
InChI Key |
QBVPJAMNXSGPMJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)N=C2C(=N1)N=C(C=N2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



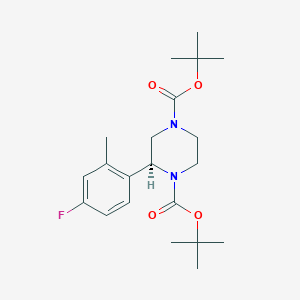
![1-Cyclopropyl-2,4-dioxo-4a,5,6,7,8,8a-hexahydropyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B12342769.png)
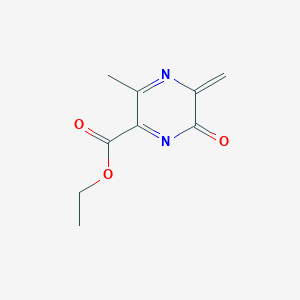
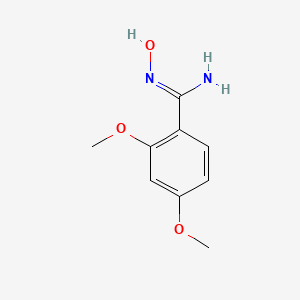
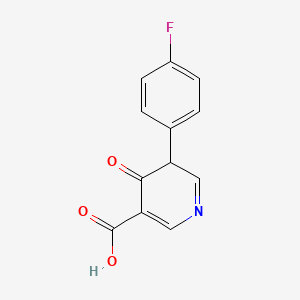
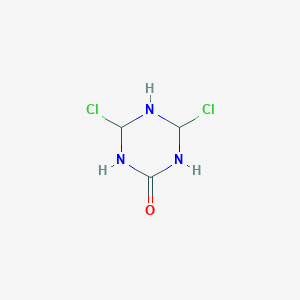
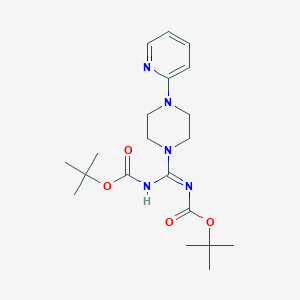

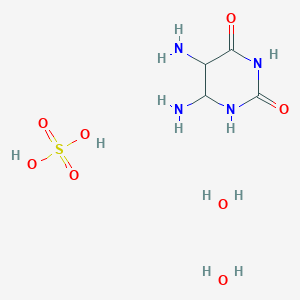



![1,7,7-Trimethylbicyclo[2.2.1]heptane-2-carboxylic acid;chloride](/img/structure/B12342852.png)
